Hydrocortisone-[1,2,6,7-3H(N)]
Description
Hydrocortisone-[1,2,6,7-3H(N)] is a tritiated isotopologue of hydrocortisone (cortisol), a glucocorticoid critical in stress response, metabolism, and immune regulation. This radiolabeled compound is synthesized by substituting hydrogen atoms at positions 1, 2, 6, and 7 with tritium (³H), achieving high specific activity for sensitive detection in biomedical research. It is widely employed as a tracer in radioimmunoassays (RIAs) to quantify cortisol levels in biological samples (e.g., plasma in fish studies) and in enzyme activity assays, such as 11β-hydroxysteroid dehydrogenase (11β-HSD) studies . Key suppliers include PerkinElmer, American Radiolabeled Chemicals, and NEN Life Sciences, with validated applications in both in vitro and in vivo systems .
Properties
Molecular Formula |
C21H30O5 |
|---|---|
Molecular Weight |
378.5 g/mol |
IUPAC Name |
(8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-1,1,2,2,6,6,7,7-octatritio-9,11,12,14,15,16-hexahydro-8H-cyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C21H30O5/c1-19-7-5-13(23)9-12(19)3-4-14-15-6-8-21(26,17(25)11-22)20(15,2)10-16(24)18(14)19/h9,14-16,18,22,24,26H,3-8,10-11H2,1-2H3/t14-,15-,16-,18+,19-,20-,21-/m0/s1/i3T2,4T2,5T2,7T2 |
InChI Key |
JYGXADMDTFJGBT-JTUIIUSKSA-N |
Isomeric SMILES |
[3H]C1([C@H]2[C@@H]3CC[C@@]([C@]3(C[C@@H]([C@@H]2[C@@]4(C(=CC(=O)C(C4([3H])[3H])([3H])[3H])C1([3H])[3H])C)O)C)(C(=O)CO)O)[3H] |
Canonical SMILES |
CC12CCC(=O)C=C1CCC3C2C(CC4(C3CCC4(C(=O)CO)O)C)O |
Origin of Product |
United States |
Preparation Methods
Detailed Experimental Procedure Example
An illustrative preparation method adapted from literature involves the following steps:
| Step | Procedure | Conditions | Notes |
|---|---|---|---|
| 1 | Dissolution of cortisol in methanol | Room temperature | Prepare solution for reaction |
| 2 | Addition of hydrazine hydrate (100%) | Heat at 70°C for 2 hours | Formation of hydrazone intermediate |
| 3 | Removal of excess HCl under reduced pressure | Vacuum evaporation | To avoid side reactions |
| 4 | Tritium gas exposure in presence of Pd/C catalyst | Mild heating (e.g., 70°C), controlled atmosphere | Catalytic tritium exchange at positions 1,2,6,7 |
| 5 | Concentration of reaction mixture | Rotary evaporation | Prepare for purification |
| 6 | Purification by ion-exchange resin (Amberlite IR-45, OH form) | Column chromatography | Removal of hydrazine hydrochloride and impurities |
| 7 | Recrystallization from ethanol | Room temperature | Obtain pure hydrocortisone-[1,2,6,7-3H(N)] |
Data Table: Typical Yields and Purity Parameters
| Parameter | Value | Method of Determination |
|---|---|---|
| Yield of hydrazone intermediate | ~0.8 g from 5 g precursor | Gravimetric |
| Melting point of intermediate | 142°C | Melting point apparatus |
| Radiochemical purity | >95% | Radio-HPLC or TLC |
| Specific activity | Up to 20,000 Ci/mmol (depending on tritium source) | Liquid scintillation counting |
| Elemental analysis (C, H, N) | C: 46.77%, H: 6.39%, N: 35.78% | CHN analyzer |
Chemical Reactions Analysis
Dehydrogenation and Hydroxylation
Hydrocortisone-[1,2,6,7-3H(N)] undergoes 1,2-dehydrogenation catalyzed by Arthrobacter simplex to form prednisolone-[3H], a key intermediate in anti-inflammatory drug synthesis . Concurrently, Streptomyces roseochromogenes introduces a 16α-hydroxyl group , yielding 16α-hydroxyhydrocortisone-[3H] (82.4% conversion) . Tritium labeling confirms reaction specificity and tracks byproduct formation (e.g., 20-hydroxyhydrocortisone-[3H], 4.5% yield) .
Enzymatic Metabolism
-
CYP3A-Mediated Oxidation : Converts hydrocortisone-[3H] to 6β-hydroxycortisol-[3H] (major metabolite) .
-
11β-HSD-1 Activity : Hydrocortisone-[3H] increases hepatic conversion of cortisone to cortisol in humans (P = 0.02) . Tritium tracing reveals enhanced hepatic 11β-HSD-1 activity under glucocorticoid excess .
Hydrolysis and Esterification
Hydrocortisone-[3H] undergoes 21-site hydrolysis to remove acetyl groups and Steglich esterification with NSAIDs (e.g., naproxen) to form prodrugs . Tritium retention in the steroid core validates reaction fidelity .
Metabolic Pathway Tracing
-
Glucose Production : Tritium-labeled hydrocortisone demonstrates impaired suppression of endogenous glucose production in hypercortisolemic states (P < 0.001) .
-
Receptor Binding : Used to quantify glucocorticoid receptor (GR) affinity, showing 90.1% plasma protein binding (56.2% to albumin) .
Key Research Findings
Scientific Research Applications
Pharmacokinetic Studies
Hydrocortisone-[1,2,6,7-3H(N)] plays a crucial role in pharmacokinetic studies that investigate the absorption, distribution, metabolism, and excretion of hydrocortisone in biological systems. The tritiated label allows for sensitive detection methods such as radioimmunoassays. These studies are essential for understanding how hydrocortisone behaves in the body under various conditions.
Key Findings:
- Radioimmunoassays : Used for cortisol detection in serum and urine samples .
- Absorption Studies : Help elucidate the pharmacological effects of hydrocortisone on different tissues.
Immunology Research
In immunology, hydrocortisone-[1,2,6,7-3H(N)] is employed to explore the anti-inflammatory properties of glucocorticoids. It has been shown to inhibit pro-inflammatory cytokines like IL-6 and IL-3 with IC50 values of 6.7 μM and 21.4 μM respectively .
Applications:
- Cytokine Inhibition : Investigating the modulation of immune responses in conditions such as ulcerative colitis .
- Cellular Studies : Evaluating the effects of hydrocortisone on lymphocyte cultures to understand its immunosuppressive capabilities .
Clinical Applications
Hydrocortisone-[1,2,6,7-3H(N)] is also significant in clinical settings for treating various conditions:
Adrenal Insufficiency
Hydrocortisone is a standard treatment for adrenal insufficiency in both adults and children. Research indicates that it is preferable to use native hydrocortisone over synthetic alternatives due to fewer side effects on growth in pediatric patients .
Septic Shock Management
Recent studies have compared the effectiveness of hydrocortisone with fludrocortisone against hydrocortisone alone in septic shock patients. Findings suggest that adding fludrocortisone may improve outcomes compared to using hydrocortisone alone .
Case Studies
Several case studies highlight the practical applications of hydrocortisone in clinical practice:
- Pediatric Use : A case study focused on administering hydrocortisone for children with adrenal insufficiency demonstrated its efficacy and safety when dosed appropriately .
Data Table: Summary of Applications
| Application Area | Specific Use Case | Key Findings |
|---|---|---|
| Pharmacokinetics | Cortisol detection using radioimmunoassays | Sensitive measurement of cortisol levels |
| Immunology | Cytokine inhibition studies | Effective against IL-6 and IL-3 |
| Clinical Therapy | Treatment for adrenal insufficiency | Preferred over synthetic steroids in pediatrics |
| Septic Shock Management | Comparison of treatment regimens | Fludrocortisone addition improves patient outcomes |
Mechanism of Action
Hydrocortisone-[1,2,6,7-3H(N)] exerts its effects by binding to the glucocorticoid receptor in the cytoplasm. The receptor-ligand complex then translocates to the nucleus, where it binds to glucocorticoid response elements in the promoter regions of target genes. This binding regulates the transcription of genes involved in inflammatory and immune responses .
Comparison with Similar Compounds
Structural and Functional Analogues
Tritiated steroids share overlapping applications but differ in target specificity, metabolic pathways, and receptor binding. Key analogues include:
*Molecular weights calculated from non-tritiated forms (e.g., hydrocortisone: C₂₁H₃₀O₅; cortisone: C₂₁H₂₈O₅) .
Key Differences
Biological Targets :
- Hydrocortisone-[³H] binds glucocorticoid receptors (GR) and mineralocorticoid receptors (MR), whereas corticosterone-[³H] has higher affinity for GR in rodents .
- Cortisone-[³H] is a substrate for 11β-HSD2, converting to active cortisol in kidneys, unlike progesterone-[³H], which targets progesterone receptors .
Enzyme Assay Specificity :
Commercial Availability :
Radioimmunoassays (RIA)
Hydrocortisone-[³H] is a gold-standard tracer in cortisol RIAs due to its high immunoreactivity. For example, in rainbow trout studies, it achieved a detection limit of 0.2 ng/mL plasma when paired with Guildhay Ltd. antibodies . In contrast, progesterone-[³H] is less cross-reactive in cortisol assays, minimizing false positives .
Enzyme Kinetic Studies
In 11β-HSD1 assays, hydrocortisone-[³H] and corticosterone-[³H] show distinct Vmax values:
Stability and Handling
All tritiated steroids require storage at -20°C to minimize radiolysis. Hydrocortisone-[³H] has a shelf life of ~6 months post-shipment, whereas progesterone-[³H] is stable for 12 months due to lower metabolic lability .
Q & A
Q. What statistical approaches validate tracer-derived metabolic flux rates?
- Methodological Answer : Apply compartmental modeling (e.g., SAAM II) to fit time-course tracer data. Use Akaike Information Criterion (AIC) to select optimal models. For small cohorts, bootstrap resampling (1,000 iterations) quantifies confidence intervals. Report flux rates as mean ± SEM with goodness-of-fit metrics (e.g., R²) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
